4-Tert-Amylcyclohexanol

Description

The exact mass of the compound trans-4-tert-Amylcyclohexanol is 170.167065321 g/mol and the complexity rating of the compound is 132. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['21165', '1246']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

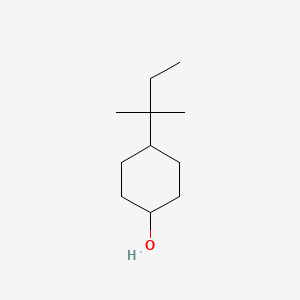

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQZABQVXYELSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040716, DTXSID901276340 | |

| Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-51-9, 20698-30-0, 20698-29-7 | |

| Record name | 4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020698297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-tert-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-tert-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Methylbutan-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylpropyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-pentylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-AMYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0DQ676P08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-AMYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE5FR4RF6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-amylcyclohexanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-amylcyclohexanol, a key component in the fragrance industry, is primarily synthesized through the catalytic hydrogenation of its aromatic precursor, 4-tert-amylphenol. This guide provides a comprehensive overview of this critical industrial process. It delves into the underlying chemical principles, explores the influence of various reaction parameters on yield and stereoselectivity, and presents a detailed, field-proven experimental protocol. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals seeking to understand and implement this synthesis pathway.

Introduction and Strategic Importance

This compound (also known as 4-tert-pentylcyclohexanol) is a saturated cycloaliphatic alcohol valued for its distinct woody and floral scent, making it a staple ingredient in perfumery and cosmetics.[1][2] Its molecular structure, characterized by a bulky tert-amyl group on a cyclohexanol ring, exists as two key stereoisomers: cis and trans. The ratio of these isomers is a critical determinant of the final olfactory profile, and controlling this stereochemistry is a primary objective of the synthesis process.

The most economically viable and industrially scalable route to this compound is the catalytic hydrogenation of 4-tert-amylphenol.[3] This process involves the reduction of the aromatic phenol ring to a cyclohexane ring, a transformation that is both efficient and highly adaptable. This guide will focus exclusively on this pathway, providing the technical depth required for its successful execution and optimization.

The Core Synthesis Pathway: Catalytic Hydrogenation

The conversion of 4-tert-amylphenol to this compound is achieved by the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. This reaction is exothermic and results in the saturation of the benzene ring.

Starting Material: 4-tert-Amylphenol (CAS 80-46-6), a C11 alkylphenol, serves as the readily available precursor.[3] It is an industrial chemical used in the production of surfactants, antioxidants, and fragrances.[2]

Reaction Principle: The fundamental transformation is the reduction of a phenol to a cyclohexanol. The reaction proceeds as follows:

C₁₁H₁₆O (4-tert-amylphenol) + 3H₂ --(Catalyst)--> C₁₁H₂₂O (this compound)

A critical aspect of this synthesis is the control of stereoselectivity. The hydrogenation can result in the hydroxyl group and the tert-amyl group being on the same side (cis isomer) or opposite sides (trans isomer) of the cyclohexane ring. The choice of catalyst, solvent, and reaction conditions directly influences the final cis:trans ratio.

Causality of Experimental Choices: Influential Parameters

The success of the hydrogenation hinges on the careful selection and control of several key parameters.

-

Catalyst Selection: The catalyst is the cornerstone of this reaction. Its primary function is to provide a surface on which the dissociation of molecular hydrogen and the adsorption of the aromatic ring can occur.

-

Rhodium (Rh): Rhodium-based catalysts, often on a carbon support (Rh/C), are frequently employed. They are known to favor the formation of the cis-isomer, particularly when the reaction is conducted under acidic conditions.[4]

-

Ruthenium (Ru): Ruthenium catalysts (e.g., Ru/C) are also highly effective and can provide excellent conversion rates.[5][6] The stereoselectivity can be influenced by the presence of basic promoters.[6]

-

Palladium (Pd): While effective for hydrogenating aromatic systems, palladium catalysts in alkylphenol hydrogenation can sometimes lead to a mixture of the desired cyclohexanol and the intermediate cyclohexanone.[7][8][9][10] Controlling selectivity to the fully hydrogenated alcohol is key.

-

-

Solvent System: The solvent must solubilize the starting material and be inert under the reaction conditions.

-

Hydrocarbons: Cyclohexane is an excellent choice as it is inert and its presence does not complicate product purification.[11]

-

Ethers: Tetrahydrofuran (THF) is effective for dissolving the phenolic starting material.[5]

-

Alcohols: Isopropanol can also be used, particularly in protocols involving base promoters like potassium tert-butoxide.[6]

-

-

Temperature and Pressure: These parameters are codependent and dictate the reaction kinetics.

-

Pressure: Hydrogen pressure, typically in the range of 15 to 100 atm, is a direct driver of the reaction rate. Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the hydrogenation.[4][6][11]

-

Temperature: Reaction temperatures generally range from 80°C to 180°C.[5][11] While higher temperatures increase the reaction rate, they can sometimes negatively impact stereoselectivity and lead to side reactions. An optimal temperature balances reaction speed with product purity.

-

Experimental Protocol: Hydrogenation via Rhodium-on-Carbon

This protocol is a representative example designed for robust and high-yield synthesis with a preference for the cis-isomer, based on established methodologies for similar alkylphenols.[4][11]

Materials & Equipment:

-

Reactants: 4-tert-Amylphenol (>98%), Hydrogen gas (UHP grade)

-

Catalyst: 5% Rhodium on Carbon (Rh/C)

-

Solvent: Cyclohexane

-

Equipment: High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, heating mantle, thermocouple, pressure gauge, and gas inlet/outlet valves; Filtration apparatus (e.g., Büchner funnel); Rotary evaporator; Gas chromatograph (GC) for reaction monitoring.

Procedure:

-

Reactor Charging: In a clean, dry autoclave, charge 4-tert-amylphenol (1.0 mole), cyclohexane (500 mL), and 5% Rh/C catalyst (1.5 g, ~0.15 wt% relative to the substrate).

-

System Inerting (Crucial for Safety): Seal the reactor. Purge the system by pressurizing with nitrogen to ~10 atm and then venting. Repeat this cycle at least three times to remove all oxygen, which can form explosive mixtures with hydrogen and poison the catalyst.

-

Hydrogenation:

-

After the final nitrogen purge, pressurize the reactor with hydrogen to an initial pressure of 20 atm.

-

Begin vigorous stirring and heat the reactor to 100-120°C. The pressure will increase as the temperature rises.

-

Once the target temperature is reached, increase the hydrogen pressure to 50 atm. The reaction is exothermic, and some initial temperature control may be required.

-

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake. For precise monitoring, small aliquots can be carefully withdrawn and analyzed by GC to confirm the disappearance of the 4-tert-amylphenol peak.

-

Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature (<40°C). Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen once more for safety.

-

Catalyst Recovery: Open the reactor and discharge the reaction mixture. Recover the Rh/C catalyst by vacuum filtration. The catalyst can often be washed with fresh solvent and, in some cases, reused.

-

Product Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the cyclohexane solvent using a rotary evaporator. The remaining crude product is this compound, which should solidify upon cooling.

-

Analysis: Analyze the final product for purity and determine the cis:trans isomer ratio using Gas Chromatography (GC). A typical yield for this process is >95%.

Data Presentation: Comparative Synthesis Parameters

The following table summarizes typical conditions and outcomes for the hydrogenation of substituted phenols, providing a comparative framework for process optimization.

| Parameter | Method A (Rh-based) | Method B (Ru-based) | Method C (High Temp) |

| Starting Material | 4-tert-Alkylphenol | 4-tert-Alkylphenol | 4-tert-Alkylphenol |

| Catalyst | 5% Rh/C | Ruthenium Complex | 5% Ru/C |

| Solvent | Cyclohexane | 2-Propanol | Tetrahydrofuran (THF) |

| Temperature | 98 °C[11] | 80-100 °C | 180 °C[5] |

| H₂ Pressure | ~16 atm[11] | 10 atm[6] | ~260 atm[5] |

| Additive | None / Acid[4] | KOtBu (Base)[6] | None |

| Typical Yield | >95%[11] | High Conversion | >99%[5] |

| Key Outcome | High cis-isomer ratio | High conversion | High purity |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the this compound synthesis process.

Caption: Workflow for the synthesis of this compound.

References

- 1. para-tert-amyl cyclohexanol, 5349-51-9 [thegoodscentscompany.com]

- 2. coherentmarketinsights.com [coherentmarketinsights.com]

- 3. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-tert-Butylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 6. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

4-tert-amylcyclohexanol chemical properties and structure

An In-depth Technical Guide to 4-tert-amylcyclohexanol: Structure, Properties, and Applications

Introduction

This compound (also known as 4-(1,1-dimethylpropyl)cyclohexanol) is a saturated cyclic alcohol that holds significance in various chemical industries, most notably as a key ingredient in the formulation of fragrances. Its distinct molecular architecture, characterized by a bulky tert-amyl group and a hydroxyl functional group on a cyclohexane ring, gives rise to a fascinating interplay of stereochemistry and physicochemical properties. These characteristics not only define its olfactory profile but also dictate its behavior as a chemical intermediate and specialty solvent.

This technical guide offers a comprehensive exploration of this compound for researchers, chemists, and drug development professionals. Moving beyond a simple data summary, this document delves into the causal relationships between the molecule's structure and its observable properties, provides validated experimental insights, and grounds its claims in authoritative references. As a Senior Application Scientist, the objective is to present a narrative that is both scientifically rigorous and practically insightful.

Part 1: Molecular Structure and Stereochemistry

The chemical identity of this compound is rooted in its unique structural arrangement. The molecule consists of a cyclohexane scaffold substituted with two key groups at the 1 and 4 positions: a hydroxyl (-OH) group and a tert-amyl (tert-pentyl) group. This substitution pattern leads to the existence of geometric isomers, a critical aspect influencing the material's physical and sensory properties.

Chemical Structure and Identifiers

The fundamental layout of the molecule is a disubstituted cyclohexane ring. The tert-amyl group, with its quaternary carbon, is sterically demanding, a feature that profoundly impacts the conformational equilibrium of the cyclohexane ring.

| Identifier | Value |

| IUPAC Name | 4-(1,1-dimethylpropyl)cyclohexan-1-ol |

| CAS Number | 5349-51-9[1][2] |

| Molecular Formula | C11H22O[1][3][4] |

| Molecular Weight | 170.29 g/mol [1][3][4] |

| InChI Key | VDQZABQVXYELSI-AOOOYVTPSA-N[3] |

| Canonical SMILES | CCC(C)(C)C1CCC(CC1)O[3] |

Cis/Trans Isomerism and Conformational Analysis

The spatial arrangement of the hydroxyl and tert-amyl groups relative to the plane of the cyclohexane ring gives rise to cis and trans diastereomers.[5] These isomers are not mirror images and thus possess distinct physical properties.

-

Trans Isomer: The hydroxyl and tert-amyl groups are on opposite sides of the ring. In the most stable chair conformation, the bulky tert-amyl group occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group also assumes an equatorial position. This (e,e) conformation is thermodynamically favored.

-

Cis Isomer: The hydroxyl and tert-amyl groups are on the same side of the ring. To accommodate the large tert-amyl group in the preferred equatorial position, the hydroxyl group is forced into a more sterically hindered axial position. This (a,e) conformation is generally less stable than the trans isomer.

The distinction between these isomers is not merely academic; it has significant consequences for the molecule's reactivity and its application in fragrance, where specific isomers often possess the desired odor profile. The analogous compound, 4-tert-butylcyclohexanol, is a classic textbook example where the cis isomer (with an axial -OH) has a more potent camphoraceous odor, while the trans isomer (with an equatorial -OH) has a milder, woody scent.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-tert-Amylcyclohexanol

Abstract

The stereoisomers of substituted cyclohexanes, such as 4-tert-amylcyclohexanol, serve as foundational models for understanding conformational analysis and its influence on chemical reactivity and physical properties. This technical guide provides a comprehensive exploration of the cis and trans isomers of this compound, intended for researchers, scientists, and professionals in drug development. The document delineates the synthesis, conformational analysis, and spectroscopic differentiation of these isomers, underpinned by established experimental protocols and theoretical principles. By integrating practical methodologies with causal explanations, this guide aims to be a self-validating resource for the scientific community.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical determinant of a compound's biological and chemical behavior.[1][2][3][4] In cyclic systems like cyclohexane, the spatial orientation of substituents gives rise to geometric isomers, specifically cis and trans diastereomers.[5] These isomers, while possessing the same molecular formula and connectivity, often exhibit distinct physical properties and reactivity due to differences in their thermodynamic stability and the spatial accessibility of functional groups.[2]

The this compound system is an excellent case study for illustrating these principles. The bulky tert-amyl group effectively "locks" the cyclohexane ring into a specific chair conformation, thereby simplifying the analysis of the hydroxyl group's orientation and its impact on the molecule's overall characteristics.[6][7] This guide will delve into the nuances of the cis and trans isomers of this compound, providing a robust framework for their synthesis, characterization, and analysis.

Synthesis and Stereochemical Control

The most common route to this compound is the reduction of 4-tert-amylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which dictates the facial selectivity of the hydride attack on the carbonyl group.[6][7][8]

Stereoselective Reduction of 4-tert-Amylcyclohexanone

The reduction of 4-tert-amylcyclohexanone can yield a mixture of cis and trans isomers. The predominance of one isomer over the other is a consequence of the steric hindrance posed by the bulky tert-amyl group and the trajectory of the hydride delivery.

-

Attack from the axial direction: Leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position. This is generally the thermodynamically favored product.

-

Attack from the equatorial direction: Results in the cis isomer, with the hydroxyl group in the axial position. This is often the kinetically favored product with bulky reducing agents.

A variety of reducing agents can be employed to influence the isomeric ratio. For instance, sodium borohydride (NaBH₄) in an alcohol solvent typically yields the trans isomer as the major product due to preferential axial attack on the less hindered face of the ketone.[6][7] Conversely, the use of bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the cis isomer through equatorial attack.[9]

Experimental Protocol: Sodium Borohydride Reduction

The following protocol outlines a standard procedure for the synthesis of this compound, leading to a mixture of cis and trans isomers, with an enrichment of the trans product.[7][8]

Materials:

-

4-tert-amylcyclohexanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 4-tert-amylcyclohexanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture with 1 M HCl to neutralize any remaining borohydride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting isomeric mixture can be analyzed and potentially separated by column chromatography.

Conformational Analysis and Thermodynamic Stability

The conformational preference of the substituents on the cyclohexane ring is the primary determinant of the relative stability of the cis and trans isomers. The large tert-amyl group has a very high A-value, meaning it has a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[10]

-

trans-4-tert-Amylcyclohexanol: In the most stable chair conformation, both the tert-amyl and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric interactions, making the trans isomer the more thermodynamically stable of the two.[11]

-

cis-4-tert-Amylcyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the overwhelming steric demand of the tert-amyl group, it will occupy the equatorial position, forcing the hydroxyl group into the less stable axial position. This results in significant 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same face of the ring, rendering the cis isomer less stable than the trans isomer.[11]

The Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a substituent is quantified by its A-value. A larger A-value signifies a greater preference for the equatorial position.[10][12] The tert-amyl group has a significantly larger A-value than the hydroxyl group, thus dictating the conformational equilibrium.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for differentiating between the cis and trans isomers of this compound. The distinct spatial arrangement of the hydroxyl group in each isomer leads to characteristic differences in their spectra.[13][14]

¹H NMR Spectroscopy

The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (C1-H) are particularly diagnostic.[15]

-

trans Isomer (Equatorial -OH, Axial C1-H): The axial C1-H experiences axial-axial and axial-equatorial couplings, resulting in a broad multiplet with large coupling constants (typically J_ax-ax ≈ 10-13 Hz). This proton is shielded and appears at a lower chemical shift (upfield).[13]

-

cis Isomer (Axial -OH, Equatorial C1-H): The equatorial C1-H exhibits equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet with smaller coupling constants. This proton is deshielded and appears at a higher chemical shift (downfield).[15]

| Proton | cis-4-tert-Amylcyclohexanol (ppm) | trans-4-tert-Amylcyclohexanol (ppm) | Key Distinguishing Features |

| C1-H | ~4.0 | ~3.5 | The equatorial C1-H in the cis isomer is deshielded compared to the axial C1-H in the trans isomer. The multiplicity will also differ significantly due to different coupling constants. |

| tert-Amyl Protons | ~0.8-1.0 | ~0.8-1.0 | Generally similar for both isomers. |

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the hydroxyl group.

| Carbon | cis-4-tert-Amylcyclohexanol (ppm) | trans-4-tert-Amylcyclohexanol (ppm) | Key Distinguishing Features |

| C1 | ~65 | ~70 | The carbon bearing the axial hydroxyl group (C1) in the cis isomer is shielded (upfield shift) compared to the C1 in the trans isomer. |

| C3, C5 | Shielded | Deshielded | The γ-gauche effect from the axial hydroxyl group in the cis isomer causes an upfield shift for the C3 and C5 carbons. |

Infrared (IR) Spectroscopy

The C-O stretching vibration is the most informative band in the IR spectrum for distinguishing between the two isomers.

| Vibrational Mode | cis-4-tert-Amylcyclohexanol (cm⁻¹) | trans-4-tert-Amylcyclohexanol (cm⁻¹) | Key Distinguishing Features |

| C-O Stretch | ~1050 | ~1070 | The C-O stretch for an axial alcohol (cis isomer) typically appears at a lower wavenumber than that for an equatorial alcohol (trans isomer).[16][17] |

| O-H Stretch | ~3200-3600 | ~3200-3600 | A broad band characteristic of hydrogen-bonded alcohols is present in both isomers. |

Conclusion

The cis and trans isomers of this compound provide a classic and instructive example of the principles of stereochemistry and conformational analysis. The profound influence of the bulky tert-amyl group simplifies the conformational landscape, allowing for a clear demonstration of how the spatial orientation of a functional group affects thermodynamic stability and spectroscopic properties. A thorough understanding of the synthesis, conformational preferences, and spectral characteristics of these isomers is essential for researchers in organic chemistry and related fields. The methodologies and data presented in this guide offer a comprehensive and self-validating resource for the study and application of these fundamental concepts.

References

- 1. Stereochemistry And Conformational Analysis | Organic Chemistry Conference 2025 | Organic Chemistry Conference | Organic Chemistry | Organic Congress [scitechseries.com]

- 2. Stereochemistry and conformational analysis [quimicaorganica.org]

- 3. courses.washington.edu [courses.washington.edu]

- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 5. echemi.com [echemi.com]

- 6. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mmccollege.ac.in [mmccollege.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 16. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) IR Spectrum [m.chemicalbook.com]

- 17. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) IR Spectrum [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to 4-tert-amylcyclohexanol and its Analogs for Researchers and Drug Development Professionals

Introduction

4-tert-amylcyclohexanol is a substituted cycloalkane that, along with its close structural analog 4-tert-butylcyclohexanol, serves as a valuable model system in stereochemical and conformational analysis. The rigid cyclohexane ring, coupled with a bulky tertiary alkyl substituent, provides a well-defined conformational preference, making it an excellent substrate for spectroscopic studies. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of these compounds is fundamental for their identification, purity assessment, and the elucidation of their stereochemistry. This guide provides an in-depth analysis of the spectroscopic data of this compound, primarily through a detailed examination of its widely studied analog, 4-tert-butylcyclohexanol, and highlights the key spectral differences arising from the variation in the alkyl substituent.

The conformational preference of the bulky tert-amyl or tert-butyl group in the equatorial position locks the cyclohexane ring into a chair conformation. This steric anchoring is crucial as it allows for the unambiguous assignment of axial and equatorial protons and carbons in NMR spectroscopy, providing deep insights into the stereochemical environment of the molecule. This guide will delve into the distinct spectral signatures of both the cis and trans isomers of these 4-substituted cyclohexanols, offering a robust framework for their characterization.

Molecular Structures and Isomerism

The key to interpreting the spectroscopic data of this compound lies in understanding the stereochemical relationship between the hydroxyl group and the tert-amyl group.

Figure 1: Isomers of this compound.

In the cis isomer, the hydroxyl group and the tert-amyl group are on the same side of the cyclohexane ring. Due to the strong preference of the bulky tert-amyl group for the equatorial position to minimize steric strain, the hydroxyl group is forced into the axial position. Conversely, in the trans isomer, the two substituents are on opposite sides of the ring, allowing both the tert-amyl group and the hydroxyl group to occupy equatorial positions, which is the more stable conformation. These distinct spatial arrangements give rise to significant and predictable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For 4-substituted cyclohexanols, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Tale of Two Isomers

The ¹H NMR spectra of the cis and trans isomers of 4-tert-butylcyclohexanol are remarkably different, and these differences provide a clear blueprint for what to expect with this compound.[1][2] The most diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (H-1).

-

trans Isomer (Equatorial OH): In the trans isomer, the H-1 proton is in the axial position. It experiences trans-diaxial couplings (J_ax,ax) with the two adjacent axial protons (H-2ax and H-6ax) and axial-equatorial couplings (J_ax,eq) with the two adjacent equatorial protons (H-2eq and H-6eq). The trans-diaxial coupling constants are large (typically 10-13 Hz), while the axial-equatorial couplings are smaller (typically 2-5 Hz). This results in a complex multiplet for the H-1 proton, often appearing as a triplet of triplets, with a large chemical shift dispersion. In 4-tert-butylcyclohexanol, this signal appears around 3.5 ppm.[3]

-

cis Isomer (Axial OH): In the cis isomer, the H-1 proton is in the equatorial position. It experiences equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) couplings with the adjacent protons. Both of these coupling constants are small (typically 2-5 Hz). Consequently, the H-1 signal is a narrow multiplet, often appearing as a broad singlet or a poorly resolved multiplet, and is shifted downfield to around 4.0 ppm due to deshielding effects.[3]

References

4-tert-amylcyclohexanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-tert-amylcyclohexanol, a key aliphatic alcohol, detailing its chemical and physical properties, synthesis, and applications. With a focus on scientific integrity, this document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Identity

This compound is a substituted cyclohexanol featuring a tert-amyl group at the 4-position. This structure gives rise to distinct chemical properties and stereoisomers that are crucial for its application.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 5349-51-9 (mixture of cis and trans isomers) | [1][2] |

| Molecular Formula | C₁₁H₂₂O | [1] |

| Molecular Weight | 170.29 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 24-27 °C (lit.) | [3] |

| Boiling Point | 154-155 °C at 40 mm Hg (lit.) | [3] |

| Flash Point | >110 °C | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [3] |

Stereoisomerism: The Significance of Cis and Trans

The conformational rigidity of the cyclohexane ring, influenced by the bulky tert-amyl group, makes the stereochemistry of the hydroxyl group critically important. The compound exists as two primary geometric isomers: cis-4-tert-amylcyclohexanol and trans-4-tert-amylcyclohexanol.

-

cis-isomer: The hydroxyl group is in an axial position, on the same side of the ring as the tert-amyl group.

-

trans-isomer: The hydroxyl group is in an equatorial position, on the opposite side of the ring from the tert-amyl group.

The choice between the cis and trans isomer is paramount in applications such as fragrance formulation, where each isomer can present a distinct odor profile. Furthermore, in drug development, the specific stereochemistry can dictate the molecule's binding affinity to a biological target.

Synthesis and Mechanistic Insights

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 4-tert-amylphenol. The choice of catalyst and reaction conditions is a critical determinant of the resulting cis/trans isomer ratio.

A common laboratory-scale synthesis for a related compound, 4-tert-butylcyclohexanol, involves the reduction of the corresponding ketone, 4-tert-butylcyclohexanone. This method provides a clear illustration of stereoselective synthesis.

Workflow for Stereoselective Synthesis

Below is a conceptual workflow for the stereoselective synthesis of the cis isomer, adapted from procedures for the analogous 4-tert-butylcyclohexanol.

Caption: Conceptual workflow for the stereoselective synthesis of cis-4-tert-amylcyclohexanol.

Experimental Protocol: Reduction of 4-tert-amylcyclohexanone

This protocol is a representative method for the reduction of a 4-substituted cyclohexanone to the corresponding alcohol.

-

Dissolution: Dissolve 4-tert-amylcyclohexanone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. This is crucial for achieving high stereoselectivity.

-

Addition of Reducing Agent: Slowly add a solution of a bulky reducing agent, such as L-selectride (lithium tri-sec-butylborohydride), dropwise to the cooled ketone solution. The bulky nature of the reducing agent favors attack from the less sterically hindered equatorial face, leading to the formation of the axial (cis) alcohol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting ketone has been consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.

-

Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure cis-4-tert-amylcyclohexanol.

Analytical Characterization

unambiguous identification and differentiation of the cis and trans isomers are critical. Spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the carbinol proton).

-

In the trans isomer , the hydroxyl group is equatorial, and the carbinol proton is axial. This axial proton will have large axial-axial coupling constants (J-values) with the adjacent axial protons, resulting in a signal with a large width.

-

In the cis isomer , the hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton will have smaller equatorial-axial and equatorial-equatorial coupling constants, leading to a signal with a smaller width.

Caption: Relationship between isomerism and ¹H NMR signal width for the carbinol proton.

Infrared (IR) Spectroscopy

IR spectroscopy can also aid in the differentiation of the isomers. The C-O stretching frequency is sensitive to the axial or equatorial orientation of the hydroxyl group.

-

Axial OH (cis-isomer): Typically exhibits a C-O stretch at a lower wavenumber.

-

Equatorial OH (trans-isomer): Generally shows a C-O stretch at a higher wavenumber.

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol functional group in both isomers.

Applications in Research and Industry

This compound and its derivatives have found utility in several fields:

-

Fragrance Industry: It is used as a component in perfumes and other scented products, imparting woody and floral notes. The distinct scents of the cis and trans isomers allow for fine-tuning of fragrance profiles.

-

Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules. Its hydroxyl group can be readily converted into other functional groups, making it a valuable building block in organic synthesis.

-

Drug Discovery and Development: While less common than other scaffolds, substituted cyclohexanols can be found in bioactive molecules. The rigid cyclohexane core allows for the precise spatial arrangement of functional groups, which can be crucial for molecular recognition and binding to biological targets. The analogous compound, 4-tert-butylcyclohexanol, has been investigated for its potential as a transient receptor potential vanilloid 1 (TRPV1) antagonist, suggesting a possible role in modulating pain and inflammation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information (Based on Analogous Compounds)

-

Health Hazards: May cause skin, eye, and respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a compound whose utility is deeply rooted in its stereochemistry. A thorough understanding of its synthesis, isomeric forms, and analytical characterization is essential for its effective application in research and industry. This guide provides a foundational understanding for scientists and researchers, enabling them to leverage the unique properties of this versatile molecule.

References

Literature review on 4-tert-amylcyclohexanol synthesis

An In-Depth Technical Guide to the Synthesis of 4-tert-Amylcyclohexanol

Authored by a Senior Application Scientist

Introduction

This compound, a C11 saturated cyclic alcohol, is a valuable molecule primarily utilized in the fragrance and perfume industries. Its distinct character, often described as woody, floral, and earthy, is highly dependent on the stereochemistry of the final product—specifically, the cis to trans isomer ratio. The bulky tert-amyl group anchors the cyclohexane ring, leading to distinct spatial arrangements of the hydroxyl group that significantly influence olfactory perception.

This technical guide provides a comprehensive review of the primary synthetic pathways to this compound. We will delve into the core chemical principles, explore the causality behind experimental choices, and present detailed protocols grounded in established literature. The focus is on providing researchers and process chemists with a robust understanding of the catalytic systems and reaction parameters that govern yield and, crucially, stereoselectivity.

Primary Synthetic Pathway: Direct Hydrogenation of 4-tert-Amylphenol

The most industrially viable and atom-economical route to this compound is the direct catalytic hydrogenation of its aromatic precursor, 4-tert-amylphenol. This process involves the saturation of the benzene ring under a hydrogen atmosphere, mediated by a heterogeneous catalyst.

Reaction Mechanism and Stereochemical Considerations

The hydrogenation of a substituted phenol is a surface-catalyzed reaction. The phenol adsorbs onto the active sites of the metal catalyst, followed by the sequential addition of hydrogen atoms to the aromatic ring. This process typically proceeds via a cyclohexanone intermediate, which is rapidly reduced to the final cyclohexanol product.

The stereochemical outcome (cis vs. trans isomer) is a critical aspect of this synthesis. The final ratio is dictated by a combination of factors including the choice of catalyst, solvent, temperature, and pressure. The catalyst's surface morphology and the interaction with the substrate during the hydrogen addition steps play a pivotal role in determining which face of the intermediate is more accessible for reduction.

Catalyst Selection: The Engine of the Transformation

The choice of catalyst is the most critical parameter in phenol hydrogenation. The goal is to achieve high conversion of the starting material and high selectivity for the desired cyclohexanol product, while minimizing side reactions such as hydrogenolysis (which would yield tert-amylcyclohexane).

Several classes of catalysts are effective:

-

Noble Metal Catalysts (Pd, Rh, Ru) : These are highly active catalysts, often requiring milder reaction conditions than base metal catalysts.

-

Palladium (Pd) : Supported palladium (e.g., Pd/C) is a highly efficient catalyst for phenol hydrogenation, often leading to complete conversion. It can produce a mix of cyclohexanol and cyclohexanone, with conditions adjustable to favor the alcohol.[1][2]

-

Rhodium (Rh) : Rhodium-on-carbon or alumina supports are known for their high activity and can be tuned to provide high selectivity for the cis isomer, a feature of significant interest in the fragrance industry.[3][4][5]

-

Ruthenium (Ru) : Ruthenium catalysts are also highly effective and can be used to favor the formation of the trans isomer under specific conditions.[6][7]

-

-

Base Metal Catalysts (Ni) : Nickel-based catalysts, such as Raney Nickel or supported Nickel (e.g., Ni/SiO₂-Al₂O₃), are a cost-effective alternative to noble metals.[8] They typically require more forcing conditions (higher temperature and pressure) but are widely used in industrial-scale production due to their economic advantages.

The causality behind catalyst choice extends beyond mere activity. For instance, the addition of acidic or basic promoters can significantly alter selectivity. A process using a Rhodium catalyst in combination with HBF₄ has been shown to produce 4-tert-butylcyclohexanol with a high predominance of the cis isomer.[4] This demonstrates how the catalytic system can be engineered to achieve specific stereochemical outcomes.

Workflow for 4-tert-Amylphenol Hydrogenation

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]

- 5. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 6. 4-tert-Butylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 7. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 8. Catalyst for Phenol Hydrogenation to Cyclohexanol [sd-avant.com]

Physical properties of 4-tert-amylcyclohexanol (melting and boiling points)

Abstract

This technical guide provides a comprehensive analysis of the core physical properties—specifically the melting and boiling points—of 4-tert-amylcyclohexanol (also known as 4-tert-pentylcyclohexanol). A critical aspect of this analysis is the differentiation between its cis and trans stereoisomers, as the spatial arrangement of the functional groups profoundly influences these macroscopic properties. This document synthesizes publicly available data with fundamental principles of physical organic chemistry to offer not only quantitative values but also a mechanistic understanding of the structure-property relationships. Standardized protocols for the experimental determination of these properties are also detailed to ensure methodological rigor in a research setting.

Molecular Structure and Stereoisomerism: The Basis of Physical Property Divergence

This compound is a substituted secondary alcohol. Its structure consists of a cyclohexane ring substituted at the 1- and 4-positions with a hydroxyl (-OH) group and a bulky tert-amyl group (-C(CH₃)₂CH₂CH₃), respectively. The conformational flexibility of the cyclohexane ring, which preferentially adopts a low-energy "chair" conformation, gives rise to two key stereoisomers: cis and trans.

The thermodynamic stability of these isomers is overwhelmingly dictated by the steric strain associated with bulky substituents. The A-value, a measure of the energetic preference for an equatorial position over an axial one, is exceptionally large for a tert-butyl group (~5 kcal/mol) and is similarly high for the structurally related tert-amyl group. Consequently, the tert-amyl group is strongly "locked" into the equatorial position in the most stable chair conformation. The isomerism, therefore, is defined by the orientation of the hydroxyl group relative to this anchor.

-

trans-4-tert-amylcyclohexanol : The hydroxyl group also occupies an equatorial position. This diequatorial arrangement is the most thermodynamically stable conformation, minimizing steric interactions.

-

cis-4-tert-amylcyclohexanol : The hydroxyl group is forced into an axial position to maintain the cis relationship with the equatorial tert-amyl group. This conformation involves unfavorable 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the ring, rendering it less stable.

The distinct three-dimensional shapes and intermolecular interaction potentials of these isomers are the direct cause of their different physical properties.

Caption: Chair conformations of trans and cis-4-tert-amylcyclohexanol.

Melting Point Analysis

The melting point is highly sensitive to the efficiency of molecular packing in the crystal lattice and the strength of intermolecular forces. For substituted cyclohexanols, symmetry and the ability to form extensive hydrogen-bonding networks are paramount.

Experimental Data

| Compound Isomer | CAS Number | Melting Point (°C) |

| Mixture of cis and trans | 5349-51-9 | 24 - 27[1][2][3] |

| trans-4-tert-amylcyclohexanol | 20698-30-0 | 24 - 27[4][5][6][7] |

| cis-4-tert-amylcyclohexanol | N/A | Data not available |

Mechanistic Interpretation

The melting point of the trans isomer and the commercially available mixture are identical (24 - 27 °C).[1][4][5] This strongly suggests that the commercial mixture consists predominantly of the more stable trans isomer. The diequatorial conformation of the trans isomer allows for more regular, efficient packing into a crystal lattice, which typically leads to a higher melting point compared to a less symmetrical or more sterically hindered isomer.

While data for the pure cis isomer is unavailable, we can infer its likely behavior. The axial hydroxyl group in the cis isomer could disrupt the packing efficiency compared to the trans isomer. Depending on the specific crystal structure it adopts, this could lead to a lower melting point. However, in the analogous but smaller 4-tert-butylcyclohexanol, the cis and trans isomers have distinct and much higher melting points (cis: ~83°C, trans: ~80°C), indicating that both pack effectively.[8][9] For this compound, the compound is a low-melting solid, barely solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

This protocol ensures an accurate, self-validating determination of the melting point range.

-

Preparation: Ensure the sample is dry and finely powdered. If necessary, crush the crystalline sample gently on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a 2-3 mm column of packed sample is achieved.

-

Calibration: Before measurement, calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with melting points bracketing the expected range of the sample. This step is critical for trustworthiness.

-

Measurement (Range Finding): Place the loaded capillary in the apparatus. Heat rapidly to get a coarse estimate of the melting temperature. Let the apparatus cool significantly.

-

Measurement (Accurate): Use a fresh capillary tube. Heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion). The result is reported as this range.

Boiling Point Analysis

The boiling point is primarily governed by molecular weight and the strength of intermolecular forces, such as hydrogen bonding and van der Waals forces. Pressure is a critical experimental variable that must be reported, as boiling point decreases with decreasing pressure.

Experimental Data

| Compound Isomer | CAS Number | Boiling Point (°C) | Pressure (mmHg) |

| Mixture of cis and trans | 5349-51-9 | 154 - 155[1][2][3] | 40 |

| Mixture of cis and trans (Est.) | 5349-51-9 | 222 - 224[1] | 760 (Atmospheric) |

| trans-4-tert-amylcyclohexanol | 20698-30-0 | ~223.2[10] | 760 (Atmospheric) |

| cis-4-tert-amylcyclohexanol | N/A | Data not available | N/A |

Mechanistic Interpretation

The boiling points of the cis and trans isomers are expected to be relatively similar because both possess a hydroxyl group capable of hydrogen bonding, which is the dominant intermolecular force. However, subtle differences can arise from the steric accessibility of this hydroxyl group.

-

trans Isomer (Equatorial -OH): The hydroxyl group is exposed and readily available for intermolecular hydrogen bonding.

-

cis Isomer (Axial -OH): The hydroxyl group is more sterically shielded by the cyclohexane ring. This might slightly impede the formation of an optimal hydrogen-bonding network, potentially leading to a slightly lower boiling point compared to the trans isomer. This effect is generally minor, and the isomers are often difficult to separate by distillation at atmospheric pressure.

The reported data for the mixture and the pure trans isomer are consistent, with a boiling point around 223°C at 760 mmHg.[1][10] The use of reduced pressure (e.g., 154-155°C at 40 mmHg) is common for high-boiling organic compounds to prevent thermal decomposition during distillation.[1][3]

Experimental Protocol: Boiling Point Determination by Ebulliometer or Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Place the sample and a few boiling chips or a magnetic stir bar in the distillation flask.

-

Thermometer Placement: The thermometer is the most critical component. The top of the thermometer bulb must be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Heating: Heat the flask gently using a heating mantle. The liquid should boil smoothly, and a ring of refluxing condensate should rise slowly up the neck of the flask.

-

Equilibrium and Reading: The boiling point is the temperature at which the vapor temperature holds constant while the liquid is actively boiling and condensate is dripping into the receiving flask. Record this stable temperature.

-

Pressure Correction (if not at 760 mmHg): If the atmospheric pressure is not 760 mmHg, the observed boiling point must be corrected. This can be done using a pressure-temperature nomograph or the Clausius-Clapeyron equation for higher accuracy. For vacuum distillations, the pressure must be measured with a manometer and reported with the boiling point.

Visualization of Experimental Workflow

The logical flow for determining and verifying the physical properties of a chemical sample is a self-validating process grounded in calibration and careful observation.

Caption: Standard workflow for the experimental determination of physical constants.

References

- 1. para-tert-amyl cyclohexanol, 5349-51-9 [thegoodscentscompany.com]

- 2. do.labnovo.com [do.labnovo.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 20698-30-0 反-4-特戊基环己醇 [chemsigma.cn]

- 5. fishersci.fi [fishersci.fi]

- 6. 20698-30-0 反-4-特戊基环己醇 [ckspharma.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20698-30-0 Name: [Name confidential or not available] [xixisys.com]

- 8. Page loading... [guidechem.com]

- 9. CIS-4-TERT-BUTYLCYCLOHEXANOL CAS#: 937-05-3 [m.chemicalbook.com]

- 10. CAS No.20698-30-0,TRANS-4-TERT-PENTYLCYCLOHEXANOL Suppliers [lookchem.com]

Solubility of 4-tert-amylcyclohexanol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-tert-amylcyclohexanol in Organic Solvents

Executive Summary

This compound is a C11 alcohol whose utility in fragrance, chemical synthesis, and potentially pharmaceutical applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing stable formulations. This guide provides a comprehensive analysis of the solubility of this compound, grounding experimental observations in the fundamental principles of molecular structure and intermolecular forces. We will explore the molecule's dual hydrophilic and hydrophobic nature, present a qualitative solubility profile across a range of common organic solvents, and provide a robust, step-by-step protocol for the experimental determination of its solubility.

The Molecular Basis of Solubility: A Structural Perspective

To comprehend the solubility of this compound, we must first analyze its molecular architecture. The molecule consists of two distinct regions that govern its interaction with different solvents:

-

The Hydrophilic Head: The hydroxyl (-OH) group. This functional group is polar and capable of acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on its oxygen atom).[1][2] This characteristic is the primary driver of its solubility in polar solvents.

-

The Hydrophobic Backbone: The bulky 4-tert-amylcyclohexyl group. This large, nonpolar, aliphatic structure, comprising eleven carbon atoms, interacts primarily through weak van der Waals dispersion forces.[3] This region is hydrophobic ("water-hating") and is responsible for the molecule's solubility in nonpolar organic solvents.

The solubility of this compound in any given solvent is determined by the balance of interactions between the solvent and these two competing regions. The general principle of "like dissolves like" serves as an excellent predictive tool: polar solvents will favorably interact with the hydroxyl group, while nonpolar solvents will favorably interact with the hydrocarbon backbone.[4] However, because the hydrophobic portion of the molecule is significantly larger than the single hydrophilic hydroxyl group, its overall character is predominantly nonpolar. As the nonpolar carbon chain of an alcohol increases, its solubility in polar solvents like water decreases significantly.[1][5]

Intermolecular Forces at Play

The dissolution process involves overcoming the intermolecular forces within the pure solute and pure solvent and forming new, energetically favorable interactions between the solute and solvent molecules.[3]

Caption: Intermolecular forces governing solubility.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents, like the solute, possess -OH groups. They can readily form strong hydrogen bonds with the hydroxyl group of this compound, leading to high solubility.[1] The Good Scents Company explicitly notes that this compound is soluble in alcohol.[6]

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the -OH group of the solute.[2] While this interaction is favorable, it is generally weaker than the hydrogen bonding in protic solvents, resulting in good but potentially not unlimited solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents cannot form hydrogen bonds. Solubility is driven by the favorable van der Waals interactions between the solvent and the large hydrophobic backbone of the solute.[4] The energy gained from these interactions is sufficient to overcome the solute-solute forces, leading to high solubility.

-

In Water (Polar Protic): While water can form strong hydrogen bonds with the hydroxyl group, the large, bulky tert-amylcyclohexyl group disrupts the water's own extensive hydrogen-bonding network.[5][7] This energetic penalty is too great, making the dissolution process unfavorable. Consequently, this compound has very low water solubility, reported as 0.264 g/L at 20°C.

Solubility Profile and Temperature Effects

Based on the principles above, we can construct a qualitative and semi-quantitative solubility profile for this compound.

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale |

| Water | Polar Protic | Very Low (0.264 g/L at 20 °C) | The large hydrophobic backbone disrupts water's hydrogen bonding network, making dissolution energetically unfavorable.[5][7] |

| Methanol | Polar Protic | High / Miscible | "Like dissolves like"; strong hydrogen bonding between the -OH groups of solute and solvent.[4] |

| Ethanol | Polar Protic | High / Miscible | Strong hydrogen bonding capability and a small nonpolar region make it an excellent solvent for other alcohols.[1][6] |

| Acetone | Polar Aprotic | High | The ketone group acts as a hydrogen bond acceptor for the solute's -OH group, and its overall polarity is compatible.[7] |

| Dichloromethane (DCM) | Polar Aprotic | High | A versatile solvent with a dipole moment capable of dissolving compounds of intermediate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure is compatible with the cyclohexyl ring.[1] |

| Toluene | Nonpolar (Aromatic) | High | Favorable van der Waals interactions between the aromatic ring and the solute's large hydrocarbon backbone.[4] |

| Hexane | Nonpolar (Aliphatic) | High | Favorable van der Waals interactions between the two aliphatic structures.[4] |

Effect of Temperature: this compound is a solid at standard room temperature, with a melting point range of 62-70 °C[8] (though other sources cite lower ranges[6][9]). For solid solutes dissolving in liquid solvents, solubility typically increases with temperature.[4][7] The added thermal energy helps overcome the crystal lattice energy of the solute and increases the kinetic energy of the solvent molecules, facilitating the dissolution process. Therefore, heating will generally improve the solubility of this compound in all compatible organic solvents.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

This protocol describes a reliable gravimetric method to quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature. The principle is to create a saturated solution, separate a known volume of the solution from the excess solid, evaporate the solvent, and weigh the remaining solute.

Principle

A supersaturated solution of this compound is prepared by adding an excess of the solid to the chosen solvent. The mixture is allowed to equilibrate at a constant temperature, ensuring that the dissolved concentration reaches its maximum (saturation). A known volume of the clear supernatant is then carefully removed and its mass is determined after complete evaporation of the solvent.

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled water bath or shaker

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

-

Beakers or evaporation dishes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. For example, add ~2 g of the solid to 10 mL of the chosen solvent. This ensures that undissolved solid remains at equilibrium, which is the definition of a saturated solution.

-

Equilibration: Cap the vial tightly and place it in the temperature-controlled water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours with continuous stirring or shaking. This extended time ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, stop the agitation and let the vial stand in the water bath for several hours to allow the excess solid to settle completely.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 5.00 mL) using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a 0.45 µm filter. Filtering is a critical step to ensure only the dissolved solute is measured.

-

Gravimetric Analysis:

-

Tare a clean, dry beaker or evaporation dish on the analytical balance.

-

Dispense the filtered solution into the tared beaker and record the exact mass of the solution transferred, if density is also being determined.

-

Carefully evaporate the solvent in a fume hood. This can be accelerated by gentle heating or a stream of nitrogen. Avoid boiling, which could cause loss of solute.

-

Once the solvent is removed, place the beaker in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

-

-

Data Collection: Record the final mass of the beaker containing the dried solute.

Calculation

The solubility can be expressed in various units. The most common is g/L or mg/mL.

-

Mass of Solute: Mass_final (beaker + solute) - Mass_initial (tared beaker)

-

Volume of Solution: The volume withdrawn by the pipette (e.g., 5.00 mL)

-

Solubility (g/L): (Mass of Solute in g / Volume of Solution in mL) * 1000

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used before starting any work.[10][11]

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

This compound may cause eye irritation.[8] Avoid contact with eyes and skin.

Practical Implications in Research and Development

A clear understanding of this compound's solubility is not merely academic. It has direct, practical applications:

-

Chemical Synthesis: The choice of solvent is critical for controlling reaction rates, yields, and impurity profiles. Knowing the solubility allows a researcher to select a solvent that will ensure all reactants remain in the solution phase.

-

Purification: Crystallization is a common purification technique. Solubility data at different temperatures is essential for developing an effective crystallization process, allowing one to dissolve the compound in a minimal amount of hot solvent and recover it upon cooling.

-

Formulation Science: In the fragrance or pharmaceutical industries, creating stable liquid formulations requires solvents that can dissolve the active ingredient at the desired concentration without precipitation over a range of storage conditions.

Conclusion

The solubility of this compound is governed by its amphiphilic structure. The dominant, large nonpolar backbone renders it highly soluble in a wide array of nonpolar and moderately polar organic solvents, while its single hydroxyl group is insufficient to overcome the energetic cost of dissolution in water, leading to very low aqueous solubility. Temperature plays a significant role, with solubility in organic media generally increasing upon heating. The provided experimental protocol offers a robust framework for researchers to generate precise, quantitative solubility data tailored to their specific solvent systems and experimental conditions, enabling more efficient and effective scientific development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. para-tert-amyl cyclohexanol, 5349-51-9 [thegoodscentscompany.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-叔丁基环己醇,顺式和反式混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Discovery and history of 4-tert-amylcyclohexanol

An In-depth Technical Guide to the Discovery and History of 4-tert-amylcyclohexanol

Abstract

This compound, a significant molecule within the fragrance and flavor industry, possesses a rich history rooted in the exploration of alicyclic compounds. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its key physicochemical properties, and the critical role of its stereoisomers in defining its characteristic aroma. Intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document elucidates the scientific journey and technical underpinnings of this valuable fragrance ingredient.

Introduction: The Aromatic Signature of an Alicyclic Alcohol

This compound (C₁₁H₂₂O) is a saturated alicyclic alcohol characterized by a cyclohexyl ring substituted with a hydroxyl group and a tertiary amyl group at positions 1 and 4, respectively.[1][2] Primarily valued for its organoleptic properties, it imparts a distinct woody and camphoraceous character to fragrance compositions.[3][4] Its utility in the perfume industry is not monolithic; the specific aroma profile is intrinsically linked to the stereochemistry of the molecule. Like other 1,4-disubstituted cyclohexanes, it exists as two geometric isomers: cis and trans.[5][6] The spatial orientation of the bulky tert-amyl group relative to the hydroxyl group dictates the molecule's interaction with olfactory receptors, making stereoselective synthesis a critical aspect of its industrial production.

Historical Context and Discovery